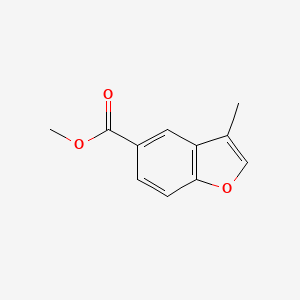
tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a benzothiazole ring substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate typically involves the reaction of 2-bromo-1,3-benzothiazole with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反应分析
Types of Reactions: tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Cesium carbonate and other bases are used to facilitate reactions.
Solvents: Solvents like 1,4-dioxane are often employed to dissolve reactants and control reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: In chemistry, tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
作用机制
The mechanism of action of tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and carbamate group contribute to the compound’s binding affinity and specificity .
相似化合物的比较
- tert-Butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl bromoacetate
Uniqueness: tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
945400-88-4 |
|---|---|
分子式 |
C12H13BrN2O2S |
分子量 |
329.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




